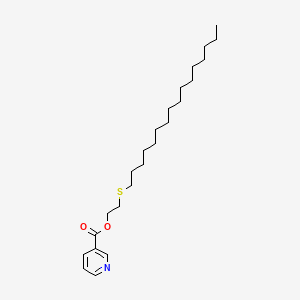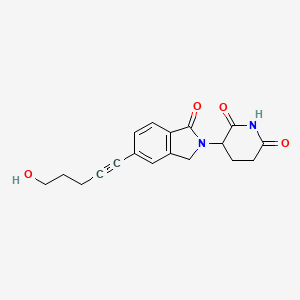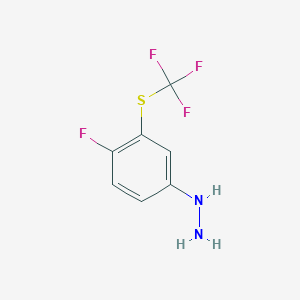
1-(4-Fluoro-3-(trifluoromethylthio)phenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluoro-3-(trifluoromethylthio)phenyl)hydrazine is an organic compound with the molecular formula C7H6F4N2S and a molecular weight of 226.19 g/mol . This compound is characterized by the presence of a hydrazine group attached to a phenyl ring substituted with fluoro and trifluoromethylthio groups. It is of interest in various fields of scientific research due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(4-Fluoro-3-(trifluoromethylthio)phenyl)hydrazine typically involves the reaction of 4-fluoro-3-(trifluoromethylthio)aniline with hydrazine hydrate under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
1-(4-Fluoro-3-(trifluoromethylthio)phenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The phenyl ring allows for electrophilic and nucleophilic substitution reactions, leading to a variety of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(4-Fluoro-3-(trifluoromethylthio)phenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-3-(trifluoromethylthio)phenyl)hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the context of its use, whether in biological systems or chemical reactions .
Comparison with Similar Compounds
Similar compounds to 1-(4-Fluoro-3-(trifluoromethylthio)phenyl)hydrazine include:
1-(4-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)hydrazine: This compound has an additional trifluoromethyl group, which may alter its chemical properties and reactivity.
4-Fluoro-3-(trifluoromethyl)phenyl isothiocyanate: This compound has an isothiocyanate group instead of a hydrazine group, leading to different reactivity and applications.
Properties
Molecular Formula |
C7H6F4N2S |
|---|---|
Molecular Weight |
226.20 g/mol |
IUPAC Name |
[4-fluoro-3-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C7H6F4N2S/c8-5-2-1-4(13-12)3-6(5)14-7(9,10)11/h1-3,13H,12H2 |
InChI Key |
YYGHFEXWCTYUST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NN)SC(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-Amino-3-methylphenyl)ethylamino]ethyl sulfate](/img/structure/B14057768.png)
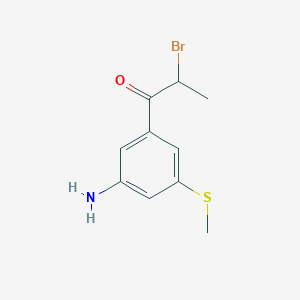
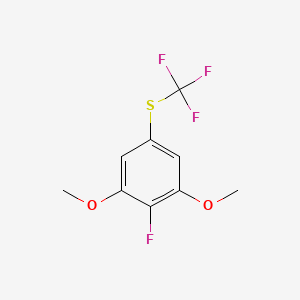

![Hydrazinecarbothioamide, 2-[(3-hydroxy-4-methoxyphenyl)methylene]-](/img/structure/B14057784.png)
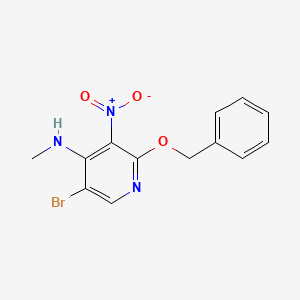

![(1R,4r)-methyl 4-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclohexanecarboxylate](/img/structure/B14057804.png)

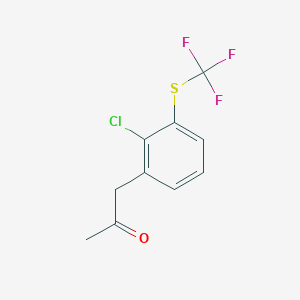

![(3,3'-Dimethoxy-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylstannane)](/img/structure/B14057828.png)
